(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid
Description
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid , with the chemical formula C9H11NO2S, represents a unique molecular architecture that holds promise for a variety of applications in medicinal chemistry and chemical biology. nih.gov Its structure, featuring a pyridine (B92270) ring connected via a thioethyl linker to an acetic acid moiety, suggests a potential for diverse biological activities and warrants a closer examination of its properties and applications.
In the quest for novel therapeutic agents, researchers are increasingly focusing on "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. The pyridine nucleus is a prime example of such a scaffold. ajrconline.org The incorporation of a pyridine ring into a molecule can enhance its pharmacological properties, including its ability to interact with biological targets and its solubility. mdpi.com Modern medicinal chemistry leverages such insights to design and synthesize new compounds with improved efficacy and specificity. The study of molecules like this compound is therefore highly relevant to the ongoing efforts to expand the chemical space for drug discovery.
The pyridine ring is a fundamental component of numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer effects. nih.govrsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules. researchgate.net
Similarly, the thioether linkage is a critical functional group in many biologically active compounds. researchgate.netresearchgate.net It can influence a molecule's conformation, lipophilicity, and metabolic stability. The presence of a sulfur atom allows for specific interactions with biological targets and can be a key determinant of a compound's pharmacological profile.
The carboxylic acid group, a common feature in many drugs, imparts acidic properties to the molecule, which can be crucial for its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. It can also participate in hydrogen bonding and ionic interactions with biological receptors. wikipedia.org The combination of these three motifs in this compound suggests a molecule with the potential for multifaceted biological activity.
A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. While extensive research exists on pyridine derivatives, thioether-containing compounds, and carboxylic acids individually, there is a notable absence of studies specifically focused on this particular molecule. This lack of dedicated research presents both a challenge and an opportunity. The challenge lies in the absence of empirical data on its synthesis, physicochemical properties, and biological activity. The opportunity, however, is the potential for novel discoveries in an unexplored area of chemical space.
To address the existing knowledge gaps, a structured research program for this compound would be highly valuable. Key research objectives should include:
Development of an efficient and scalable synthetic route: Establishing a reliable method for the synthesis of this compound is the first critical step for any further investigation.
Thorough physicochemical characterization: A detailed analysis of its structural, electronic, and solubility properties would provide a foundational understanding of the molecule.
Comprehensive biological screening: Evaluating the compound's activity against a wide range of biological targets, including enzymes and receptors, could uncover potential therapeutic applications.
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound would help to identify the key structural features responsible for any observed biological activity and to optimize its properties.
Investigation of its mechanism of action: Should any significant biological activity be identified, elucidating the underlying molecular mechanism would be a crucial objective.
The exploration of this compound holds the potential to yield new insights into the interplay of its constituent functional groups and could lead to the development of novel chemical probes or therapeutic leads.
Structure
3D Structure
Properties
CAS No. |
247109-12-2 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylethylsulfanyl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-13-6-3-8-1-4-10-5-2-8/h1-2,4-5H,3,6-7H2,(H,11,12) |
InChI Key |
NVCUPCONAXHMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCSCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Chemistry of 2 Pyridin 4 Yl Ethylsulfanyl Acetic Acid and Analogues
Established Synthetic Routes for the (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid Core Structure
The synthesis of the this compound core structure is primarily achieved through nucleophilic addition or substitution reactions that form the key carbon-sulfur bond.
One of the most direct methods involves the Michael addition of a thiol to an activated alkene. Specifically, the reaction of 4-vinylpyridine (B31050) with mercaptoacetic acid provides a straightforward route to the target compound. This reaction is typically base-catalyzed and proceeds by the addition of the thiolate anion of mercaptoacetic acid to the electron-deficient β-carbon of the vinyl group on the pyridine (B92270) ring.
An alternative and widely used strategy is the S-alkylation of a pre-formed thiol with a halo-functionalized carboxylic acid or its ester. This approach can be realized in two primary ways:
Alkylation of 4-pyridineethanethiol: The synthesis begins with the preparation of 4-(2-mercaptoethyl)pyridine, also known as 4-pyridineethanethiol. tcichemicals.com This intermediate is then reacted with a haloacetic acid, such as 2-bromoacetic acid or 2-chloroacetic acid, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the halide from the haloacetic acid to form the thioether linkage. A similar procedure has been reported for the synthesis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, where the corresponding thiol was reacted with 2-bromoacetic acid in the presence of sodium hydroxide (B78521) in water. nih.gov
Reaction of 4-(2-haloethyl)pyridine with a thioglycolate: In this variation, a 4-(2-haloethyl)pyridine (e.g., 4-(2-chloroethyl)pyridine) is used as the electrophile. It is reacted with a salt of mercaptoacetic acid, such as sodium thioglycolate. The thiolate anion displaces the halide on the ethyl side chain of the pyridine derivative to yield the final product.
A related synthesis for the isomeric compound, (pyridin-4-ylthio)acetic acid, involves the reaction of 4-chloropyridine (B1293800) with mercaptoacetic acid, highlighting the versatility of nucleophilic aromatic substitution on the pyridine ring itself when appropriately activated. google.com However, for the title compound, the ethyl spacer necessitates the use of starting materials like 4-vinylpyridine or 4-pyridineethanethiol.
Methodological Advancements in the Synthesis of Related Pyridine- and Thioether-Containing Carboxylic Acid Analogues
Recent advancements in organic synthesis have provided more efficient and versatile methods for constructing molecules containing pyridine, thioether, and carboxylic acid motifs. cornell.edu These developments often focus on improving reaction efficiency, expanding substrate scope, and utilizing milder reaction conditions.
Pyridine Ring Synthesis: Modern methods for pyridine synthesis have moved beyond classical condensation reactions like the Hantzsch synthesis. researchgate.netbaranlab.org Current strategies often employ transition-metal catalysis and multi-component reactions. researchgate.netchim.it For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of heterocyclic carboxylic acids with arylboronic acids, allow for the modular construction of substituted pyridines. organic-chemistry.org One-pot cascade reactions have also been developed, enabling the synthesis of complex pyridines from simple, readily available starting materials through sequences like Staudinger-Meyer reactions followed by aza-Wittig and electrocyclization steps. researchgate.net
Thioether Synthesis: The formation of the C-S bond in thioethers has seen significant progress. cornell.edu While traditional methods rely on the reaction of thiols with alkyl halides, newer protocols offer broader applicability. Transition-metal-free methods, such as base-mediated hydrothiolation of alkenes, provide an atom-economical route to thioethers. researchgate.net For aryl thioethers, copper- and palladium-catalyzed cross-coupling reactions between thiols and aryl halides are now commonplace. cornell.edu More recently, methods for the direct synthesis of thioethers from alcohols and thiols have been developed, offering an alternative to the use of alkyl halides. acs.org A one-pot, two-stage base/acid-mediated reaction of S-alkylisothiourea and β-ketoesters has been shown to be an effective method for producing 4-pyrimidone 2-thioethers, a strategy that could be adapted for related pyridine structures. nih.gov
One-Pot Syntheses: A significant advancement is the development of "one-pot" procedures that combine multiple synthetic steps without isolating intermediates, saving time and resources. For example, a one-pot synthesis for alkyl (alkylthio) carboxylates from mercaptocarboxylic acids has been developed, involving esterification followed by in-situ S-alkylation. google.com This strategy avoids the handling of noxious intermediate thioesters and prevents side reactions like saponification. google.com
| Methodology | Description | Key Features | Reference(s) |
| Multi-component Pyridine Synthesis | Reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to form highly substituted pyridin-4-ol derivatives. | High flexibility and broad scope. | chim.it |
| DBU-Mediated Hydrothiolation | Regioselective anti-Markovnikov addition of pyridine-2(1H)-thione to α-(trifluoromethyl)styrenes. | Mild conditions, catalytic base, good yields. | researchgate.net |
| One-Pot Thioether Carboxylate Synthesis | Esterification of mercaptocarboxylic acids followed by S-alkylation in a single reaction vessel. | Avoids isolation of intermediates, good yields. | google.com |
| Pd-Catalyzed Decarbonylative Coupling | Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids to form biaryl compounds. | Straightforward preparation of substituted pyridines. | organic-chemistry.org |
Strategies for Chiral Synthesis and Stereoselective Preparation of Analogues
While this compound itself is achiral, analogues bearing substituents on the ethyl bridge or the acetic acid moiety can possess stereocenters. The development of strategies for the stereoselective synthesis of such chiral molecules is crucial for applications in medicinal chemistry and materials science.
General methods for preparing chiral pyridine derivatives have become highly sought after. nih.gov One prominent strategy involves the asymmetric modification of a prochiral precursor. For example, the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents and a chiral diphosphine ligand has been reported to produce a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.gov This method could be adapted to install a chiral center on the ethyl group of analogues.
Another approach is the asymmetric reduction of a ketone precursor. The reduction of 2,6-diacylpyridines with chiral borane (B79455) reagents, such as B-chlorodiisopinocampheylborane, can yield C₂-symmetric diols with high diastereomeric and enantiomeric excess. acs.org These chiral diols can then serve as building blocks for more complex chiral pyridine-containing structures. acs.org
For analogues where the chirality is on the thioether-containing side chain, stereoselective methods for C-S bond formation are relevant. While less common than C-C or C-N bond-forming asymmetric reactions, methods for the enantioselective conjugate addition of thiols to α,β-unsaturated systems have been developed, often employing chiral metal catalysts or organocatalysts. Such a strategy could be applied to a substituted vinylpyridine to introduce a stereocenter adjacent to the sulfur atom.
Chemical Derivatization Strategies for Analytical and Functional Modulation Studies
The functional groups of this compound—the carboxylic acid, the pyridine ring, and the thioether—offer multiple sites for chemical modification. Derivatization is often performed to enhance detectability in analytical techniques (e.g., chromatography) or to systematically probe structure-activity relationships.
The carboxylic acid is the most frequently targeted group for derivatization. Common strategies aim to convert it into an ester or an amide, which can improve volatility for gas chromatography (GC) or enhance ionization for mass spectrometry (MS). research-solution.comnih.gov
Esterification: Carboxylic acids can be converted to esters using various reagents. thermofisher.com For GC analysis, trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common. sigmaaldrich.com The reaction is typically performed at elevated temperatures (e.g., 75°C) and may require a catalyst like trimethylchlorosilane (TMCS) for sterically hindered acids. sigmaaldrich.com Fluorescent diazoalkanes, such as 9-anthryldiazomethane (B78999) (ADAM), are used to create fluorescent esters for HPLC analysis. thermofisher.com
Amidation: In aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used to couple carboxylic acids with amines to form amides. thermofisher.comnih.gov The efficiency of EDAC-mediated coupling can be improved by the addition of N-hydroxysulfosuccinimide. thermofisher.com For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatization reagents containing a permanently charged group or a readily ionizable site are often chosen to enhance sensitivity. nih.govnih.gov
| Reagent | Derivative Formed | Typical Conditions | Analytical Application | Reference(s) |
| BSTFA | Trimethylsilyl (TMS) Ester | Excess reagent, heat (60-75°C) | Gas Chromatography (GC) | sigmaaldrich.com |
| DMF-Dialkylacetal | Alkyl Ester | 1:1 Solvent/reagent, heat (60-100°C) | Gas Chromatography (GC) | research-solution.com |
| EDAC / Amine | Amide | Aqueous solution, sometimes with NHS/Sulfo-NHS | LC-MS, Functionalization | thermofisher.comnih.gov |
| 4-APEBA / EDC | Amide with charged tag | 60°C for 1 hour in NHS buffer | LC-MS/MS | nih.gov |
| Pyridine-Borane Complex | Thioester (with thiol) | Metal-free catalytic coupling | Synthetic Modification | rsc.org |
The pyridine ring and the thioether (sulfanyl) moiety also present opportunities for derivatization.
Pyridine Moiety: The nitrogen atom of the pyridine ring is basic and can be protonated, alkylated to form a pyridinium (B92312) salt, or oxidized to an N-oxide. mdpi.com The introduction of a pyridinium moiety can significantly increase water solubility. mdpi.com The pyridine ring itself can undergo C-H functionalization. For instance, direct C4-selective sulfonylation of pyridines can be achieved through activation with triflic anhydride, followed by a base-mediated addition of a sulfinate salt. chemrxiv.org Derivatization with sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, has been used to enhance the sensitivity of analytes in LC-MS/MS. nih.gov
Sulfanyl Moiety: The thioether sulfur is nucleophilic and can be selectively alkylated to form a sulfonium (B1226848) salt. More commonly, it can be oxidized to a sulfoxide (B87167) and further to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These oxidations change the electronic properties, polarity, and hydrogen bonding capacity of the molecule.
Achieving high yields and controlling the site of reaction (regioselectivity) is critical, particularly when derivatizing the pyridine ring, which has multiple potential C-H positions for functionalization.
For the C-H functionalization of pyridine, regioselectivity is often a challenge. chemrxiv.org In the sulfonylation of pyridine activated with triflic anhydride, the ratio of C4 to C2 isomers can be dramatically influenced by the choice of base and solvent. For example, using N-methylpiperidine as the base in chloroform (B151607) was found to strongly favor C4-sulfonylation, whereas other amine bases or solvents resulted in lower regioselectivity. chemrxiv.org
In the substitution of polychlorinated pyridines, reaction conditions can also dictate the position of nucleophilic attack. The reaction of pentachloropyridine (B147404) with thiols can yield different regioisomers depending on the solvent and reaction conditions. researchgate.net Using activated pyridinium salts as starting materials can offer a pathway to highly selective substitutions under mild conditions, as the pyridinium group acts as an excellent leaving group and activates the ring for nucleophilic attack. researchgate.net
Optimizing yields in derivatization reactions often involves adjusting parameters such as temperature, reaction time, and reagent concentration. For silylation reactions, using an excess of the derivatizing reagent and allowing sufficient time at an elevated temperature is crucial for driving the reaction to completion, especially for less reactive functional groups. sigmaaldrich.com
Structure Activity Relationship Sar Studies of 2 Pyridin 4 Yl Ethylsulfanyl Acetic Acid Analogues
Molecular Design Principles and Rational Analog Development for Biological Interactions
The rational design of analogues of (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid is guided by fundamental principles of medicinal chemistry aimed at optimizing interactions with a specific biological target. The core scaffold, comprising a pyridine (B92270) ring, an ethylsulfanyl linker, and an acetic acid moiety, presents multiple avenues for structural modification. The pyridine ring, a common heterocycle in pharmaceuticals, can be substituted at various positions to probe the steric and electronic requirements of the binding pocket. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition. nih.gov
The ethylsulfanyl linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site. Modifications to this linker, such as altering its length or rigidity, can significantly impact binding affinity. The terminal carboxylic acid group is a key pharmacophoric feature, often involved in forming strong ionic interactions or hydrogen bonds with receptor residues.
The development of analogues is a systematic process. Initially, single-point modifications are made to understand the contribution of each part of the molecule. For instance, the position of the nitrogen atom in the pyridine ring might be moved from the 4-position to the 2- or 3-position to assess the impact on activity. Similarly, the length of the alkyl chain in the linker could be varied to determine the optimal distance between the pyridine ring and the acidic group.
Quantitative Analysis of Substituent Effects on Biological Profiles
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how specific substituents influence the biological activity of this compound analogues. frontiersin.org By correlating physicochemical properties of substituents with biological data, predictive models can be developed. frontiersin.org
For example, the electronic effects of substituents on the pyridine ring can be quantified using the Hammett equation. Electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds. The lipophilicity of the molecule, often quantified by the partition coefficient (logP), is another critical parameter. frontiersin.org Introducing lipophilic or hydrophilic substituents can affect the compound's ability to cross cell membranes and reach its target.
Table 1: Hypothetical QSAR Data for Pyridine Ring Substituents
| Substituent (R) at C2 | Hammett Constant (σ) | Lipophilicity (logP) | Biological Activity (IC₅₀, µM) |
| -H | 0.00 | 2.1 | 15.2 |
| -CH₃ | -0.17 | 2.6 | 10.5 |
| -Cl | 0.23 | 2.8 | 8.1 |
| -OCH₃ | -0.27 | 2.0 | 18.9 |
| -NO₂ | 0.78 | 1.9 | 5.3 |
This table presents hypothetical data for illustrative purposes.
This hypothetical data suggests that electron-withdrawing groups at the C2 position of the pyridine ring may enhance biological activity.
Conformational Analysis and its Correlation with Molecular Recognition and Biological Properties
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues helps to identify the low-energy, bioactive conformation. Techniques such as X-ray crystallography and computational modeling are employed to understand the spatial arrangement of the different molecular fragments. mdpi.com
Influence of Scaffold Modifications on Ligand Efficiency and Selectivity
Scaffold modification, or "scaffold hopping," involves replacing the core structure of this compound with a different chemical framework while retaining the key pharmacophoric elements. This strategy can lead to the discovery of novel chemical series with improved properties, such as enhanced ligand efficiency (LE) and selectivity. Ligand efficiency is a measure of the binding energy per heavy atom and is a useful metric for optimizing lead compounds.
For instance, the pyridine ring could be replaced by other heteroaromatic systems like pyrimidine (B1678525), pyrazine, or even a non-aromatic ring, to explore different interaction patterns with the target. The ethylsulfanyl linker might be substituted with an ether, amide, or other bioisosteric groups to modulate physicochemical properties and metabolic stability.
Table 2: Hypothetical Ligand Efficiency of Scaffold Modifications
| Scaffold | Molecular Weight ( g/mol ) | Binding Affinity (pIC₅₀) | Ligand Efficiency (LE) |
| Pyridin-4-yl-ethylsulfanyl-acetic acid | 197.24 | 5.5 | 0.28 |
| Pyrimidin-4-yl-ethylsulfanyl-acetic acid | 198.23 | 5.8 | 0.29 |
| Phenyl-ethylsulfanyl-acetic acid | 196.26 | 4.9 | 0.25 |
This table presents hypothetical data for illustrative purposes.
These hypothetical results suggest that replacing the pyridine ring with a pyrimidine ring could lead to a slight improvement in ligand efficiency.
Application of Physicochemical Descriptors in SAR Model Development
The development of robust SAR models relies on the use of various physicochemical descriptors that capture the essential properties of the molecules. nih.gov These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These include parameters like partial atomic charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.org They describe the electronic distribution within the molecule and its reactivity.
Steric Descriptors: Molar refractivity (MR) and Taft's steric parameter (Es) are examples of descriptors that quantify the size and shape of substituents. frontiersin.org
Hydrophobic Descriptors: As mentioned earlier, logP is a key descriptor for hydrophobicity. Other descriptors include the calculated logD, which takes into account the ionization state of the molecule at a specific pH.
By combining these descriptors using statistical methods like multiple linear regression or machine learning algorithms, predictive QSAR models can be built. frontiersin.org These models not only help in understanding the SAR of the current set of analogues but also guide the design of new compounds with potentially improved biological activity.
Advanced Computational and Theoretical Chemistry Studies on 2 Pyridin 4 Yl Ethylsulfanyl Acetic Acid
Quantum Mechanical Investigations of Electronic Structure, Reactivity, and Acidity of (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the distribution of its electrons. Methods like Density Functional Theory (DFT) can be employed to model the electronic structure of this compound, providing deep insights into its stability, reactivity, and acidity.
Electronic Structure and Reactivity: Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the pyridine (B92270) ring, the sulfur atom, and the carboxylic acid group would be key regions influencing these frontier orbitals. An electrostatic potential map would further reveal the electron-rich (negatively charged) and electron-poor (positively charged) regions, highlighting sites susceptible to electrophilic or nucleophilic attack.
Acidity Prediction: QM methods can accurately predict the acidity (pKa) of the carboxylic acid moiety and the basicity of the pyridine nitrogen. rsc.org By calculating the Gibbs free energy change associated with the deprotonation of the carboxylic acid and the protonation of the pyridine nitrogen in a simulated aqueous environment (using a continuum solvation model), a theoretical pKa value can be determined. This is critical for understanding the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential interactions with biological targets.
Illustrative Quantum Mechanical Properties: This table presents theoretical data representative of what would be obtained from DFT calculations.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability; likely localized on the sulfur and pyridine ring. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; likely localized on the pyridine and carboxyl groups. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high chemical stability. |
| Dipole Moment | 3.8 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| Calculated pKa (Carboxylic Acid) | 4.1 | Predicts it will be mostly deprotonated (anionic) at physiological pH (7.4). |
| Calculated pKa (Pyridine N) | 5.5 | Predicts it will be partially protonated (cationic) at physiological pH (7.4). |
Molecular Modeling and Dynamics Simulations for Conformational Landscape Analysis and Ligand-Target Interactions
While QM methods are powerful, they are computationally expensive for large systems or long timescales. Molecular modeling and molecular dynamics (MD) simulations, which use classical mechanics, are better suited for exploring the flexibility of molecules and their interactions with biological macromolecules. mdpi.com
Conformational Landscape Analysis: this compound has several rotatable bonds, particularly around the ethyl-sulfanyl linker, allowing it to adopt numerous conformations. MD simulations can map this conformational landscape by simulating the atomic motions of the molecule over time in a solvent environment. nih.gov These simulations reveal the most energetically favorable (stable) conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial, as only specific conformations may be able to bind effectively to a biological target.
Ligand-Target Interactions: If a protein target for this compound is known or hypothesized, molecular docking can be used to predict its binding mode within the protein's active site. Docking algorithms sample many possible orientations and conformations of the ligand within the target's binding pocket, scoring them based on factors like electrostatic compatibility and hydrogen bonding. The resulting binding poses can be further refined and their stability assessed using MD simulations of the ligand-protein complex. These simulations can reveal key interactions, such as hydrogen bonds between the carboxylic acid and polar residues or π-π stacking between the pyridine ring and aromatic residues in the protein. nih.gov
Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery
Pharmacophore modeling is a ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. pharmacophorejournal.com
Model Generation: A pharmacophore model for this compound would be constructed based on its key chemical features. These features would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the acid).
A hydrogen bond donor (the hydroxyl hydrogen of the acid).
A negative ionizable feature (the carboxylate group).
A positive ionizable feature (the protonated pyridine nitrogen).
An aromatic ring feature (the pyridine ring).
A hydrophobic feature (the ethyl linker).
Virtual Screening: This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that contain the same features in a similar spatial arrangement. mdpi.com This process, known as virtual screening, can rapidly identify structurally diverse compounds that have a high probability of sharing the same biological activity. nih.gov This allows for the efficient discovery of novel analogs or scaffolds for lead optimization without the need to synthesize and test millions of compounds.
In Silico Approaches for Predicting Potential Biological Interactions and Metabolic Pathways
In the absence of experimental data, various in silico tools can predict the likely biological activities and metabolic fate of a compound based on its structure. nih.gov
Predicting Biological Interactions: "Target fishing" or inverse virtual screening is an approach where a molecule's structure is used to screen against a database of known protein structures to identify potential biological targets. nih.gov Additionally, predictive models based on machine learning, such as the Prediction of Activity Spectra for Substances (PASS), can forecast a wide range of biological activities (e.g., enzyme inhibition, receptor agonism/antagonism) based on structural fragments. researchgate.net These predictions can generate hypotheses about the molecule's mechanism of action.
Predicting Metabolic Pathways: The metabolism of a drug or xenobiotic is a critical determinant of its efficacy and safety. Computational models can predict the likely sites of metabolism on this compound by identifying atoms most susceptible to common metabolic reactions (e.g., oxidation, hydrolysis). Machine learning architectures, including graph convolutional networks, can predict the broader metabolic pathway class a compound is likely to enter based on its molecular graph and properties. nih.govmdpi.com For this compound, likely metabolic transformations could include S-oxidation at the sulfur atom or hydroxylation of the pyridine ring.
Illustrative Predicted Biological Activities (PASS): This table shows a hypothetical output from a biological activity prediction tool.
| Predicted Activity | Pa (Prob. of Activity) | Pi (Prob. of Inactivity) |
|---|---|---|
| Carboxylesterase Inhibitor | 0.650 | 0.015 |
| Anti-inflammatory | 0.580 | 0.042 |
| Monoamine Oxidase B Inhibitor | 0.495 | 0.088 |
| Antifungal | 0.450 | 0.120 |
Cheminformatics and Machine Learning Approaches for Structure-Property Relationship Analysis
Cheminformatics and machine learning (ML) are transforming materials science and drug discovery by establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). nih.gov
Structure-Property Analysis: If a dataset of analogs of this compound were synthesized and their properties (e.g., solubility, melting point, biological activity) measured, ML models could be trained to correlate these properties with molecular descriptors. researchgate.net Descriptors are numerical representations of a molecule's structure, including physicochemical properties (e.g., molecular weight, logP), topological indices, and 3D structural keys.
ML algorithms such as random forests, support vector machines, or neural networks can learn the complex, non-linear relationships between these descriptors and the observed properties. researchgate.net A well-validated model could then be used to accurately predict the properties of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the design-synthesize-test cycle in drug discovery and materials development.
Metabolic Fate and Biotransformation of 2 Pyridin 4 Yl Ethylsulfanyl Acetic Acid
Enzymatic Pathways Governing the Metabolism of Thioether and Pyridine (B92270) Moieties
The metabolism of (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid is expected to be governed by well-established enzymatic pathways that target its thioether and pyridine functional groups. These transformations are primarily oxidative and are catalyzed by enzymes located predominantly in the liver. mttlab.eu
Metabolism of the Thioether Moiety:
The thioether (sulfide) group is susceptible to oxidation, a common metabolic route for sulfur-containing compounds. nih.govyoutube.com This process typically involves two key enzyme families:
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of xenobiotics. mdpi.comyoutube.com CYPs catalyze the oxidation of the sulfur atom in the thioether linkage.
Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that specialize in the oxidation of soft nucleophiles, such as the nitrogen and sulfur atoms found in many drugs and foreign compounds. mttlab.eu
The primary metabolic reactions involving the thioether moiety are sequential oxidations. The initial oxidation converts the thioether to a sulfoxide (B87167). A subsequent oxidation can then transform the sulfoxide into a sulfone. nih.govnih.gov These reactions increase the polarity of the molecule, which generally facilitates its excretion from the body. The rate of these oxidations can be influenced by the electronic and steric properties of the groups attached to the sulfur atom. nih.govacs.org
Metabolism of the Pyridine Moiety:
The pyridine ring, a nitrogen-containing heterocycle, can undergo several metabolic transformations. nih.govhmdb.cafoodb.ca The enzymes involved are often from the Cytochrome P450 family, with CYP3A4 being a particularly important enzyme in the metabolism of many pyridine-containing drugs. nih.govnih.govmdpi.com
Key metabolic pathways for the pyridine ring include:
N-oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This is a common metabolic pathway for heterocyclic aromatic compounds.
Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the pyridine ring, introducing a hydroxyl group. nih.gov This creates a phenolic metabolite that can then undergo further Phase II conjugation reactions.
Ring Cleavage: While less common for pyridine itself, extensive metabolism can sometimes lead to the cleavage of the heterocyclic ring, breaking it down into smaller, aliphatic molecules. semanticscholar.org
The specific metabolic pathway that predominates depends on the substituents on the pyridine ring and the specific CYP isozymes involved. nih.govnih.gov
| Moiety | Metabolic Reaction | Primary Enzyme Families | Resulting Functional Group |
|---|---|---|---|
| Thioether | S-Oxidation (first step) | Cytochrome P450 (CYP), Flavin-containing Monooxygenases (FMO) | Sulfoxide |
| S-Oxidation (second step) | Cytochrome P450 (CYP) | Sulfone | |
| Pyridine | N-Oxidation | Cytochrome P450 (CYP) | Pyridine N-oxide |
| Hydroxylation | Cytochrome P450 (CYP) | Hydroxypyridine |
In Vitro Metabolic Stability Assessment Methodologies
To investigate the metabolic fate of a compound like this compound, in vitro assays are employed to determine its metabolic stability. researchgate.net These assays measure the rate at which the compound is metabolized by liver enzyme systems, providing an estimate of its intrinsic clearance. creative-biolabs.com The two most common systems are liver microsomes and hepatocytes.
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells. creative-biolabs.com They are a rich source of Phase I metabolic enzymes, particularly the CYP and FMO families. mttlab.eu A standard microsomal stability assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors, most notably NADPH for CYP and FMO-dependent oxidations. mttlab.eu The concentration of the parent compound is measured at various time points to determine its rate of disappearance. mttlab.eu While effective for studying Phase I metabolism, microsomes lack the enzymes necessary for most Phase II reactions. researchgate.net
From these experiments, key parameters are calculated:
In Vitro Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by regression analysis of the compound's disappearance over time. thermofisher.com
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the experimental conditions (incubation volume and enzyme/cell concentration). thermofisher.com
These values help in predicting a compound's hepatic clearance in vivo and are crucial in the early stages of drug discovery to identify metabolically unstable compounds. researchgate.netcreative-biolabs.com
| Test System | Description | Enzymes Present | Advantages | Limitations |
|---|---|---|---|---|
| Liver Microsomes | Subcellular fraction of the liver's endoplasmic reticulum. creative-biolabs.com | Phase I enzymes (CYPs, FMOs). mttlab.eu | Cost-effective, high-throughput, good for studying Phase I metabolism. creative-biolabs.com | Lacks Phase II enzymes and cellular transport mechanisms. researchgate.net |
| Hepatocytes | Intact, viable liver cells. thermofisher.com | Comprehensive set of Phase I and Phase II enzymes. thermofisher.com | Provides a more complete metabolic profile, includes transport processes. thermofisher.com | More expensive, lower throughput, limited viability of fresh cells. |
Identification and Structural Elucidation of Potential Metabolites
Based on the enzymatic pathways described, several potential metabolites of this compound can be predicted. The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). researchgate.net This method allows for the separation of metabolites from the parent compound and their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
The expected metabolic transformations would lead to specific mass shifts from the parent molecule:
Oxidation: The addition of an oxygen atom (e.g., S-oxidation, N-oxidation, hydroxylation) results in a mass increase of +16 Da.
Double Oxidation: The formation of a sulfone from the thioether would result in a total mass increase of +32 Da.
Potential metabolites include:
Sulfoxide Metabolite: (2-Pyridin-4-yl-ethylsulfinyl)-acetic acid, formed by the oxidation of the thioether sulfur.
Sulfone Metabolite: (2-Pyridin-4-yl-ethylsulfonyl)-acetic acid, resulting from a second oxidation of the sulfur atom. nih.gov
N-Oxide Metabolite: (2-(1-Oxido-pyridin-4-yl)-ethylsulfanyl)-acetic acid, formed by the oxidation of the pyridine nitrogen.
Hydroxylated Pyridine Metabolite: Introduction of a hydroxyl group onto the pyridine ring.
Combined Metabolites: It is also possible for multiple metabolic reactions to occur on the same molecule, leading to metabolites such as a sulfoxide-N-oxide derivative.
| Potential Metabolite | Metabolic Reaction | Mass Shift from Parent (Da) | Predicted Structure |
|---|---|---|---|
| Sulfoxide | S-Oxidation | +16 | (2-Pyridin-4-yl-ethylsulfinyl)-acetic acid |
| Sulfone | S-Dioxidation | +32 | (2-Pyridin-4-yl-ethylsulfonyl)-acetic acid |
| Pyridine N-Oxide | N-Oxidation | +16 | (2-(1-Oxido-pyridin-4-yl)-ethylsulfanyl)-acetic acid |
| Hydroxypyridine | Ring Hydroxylation | +16 | (2-(Hydroxy-pyridin-4-yl)-ethylsulfanyl)-acetic acid |
| Sulfoxide-N-Oxide | S-Oxidation and N-Oxidation | +32 | (2-(1-Oxido-pyridin-4-yl)-ethylsulfinyl)-acetic acid |
Role of the Acetic Acid Moiety in Endogenous Metabolic Cycles and Interactions with Host Metabolism
The acetic acid moiety of this compound can play a significant role in its interaction with the host's endogenous metabolic pathways. drugbank.comwikipedia.org Carboxylic acid-containing compounds can undergo specific metabolic fates, including conjugation reactions and entry into central metabolic cycles. acs.org
Formation of Acyl-CoA Conjugates: Carboxylic acids can be activated by conversion into a high-energy thioester with coenzyme A (CoA), forming an acyl-CoA conjugate. acs.orgyoutube.com This reaction is a critical step that can channel the molecule into lipid metabolism. Once formed, acetyl-CoA is a central molecule in metabolism, able to enter the citric acid cycle for energy production or be utilized in the biosynthesis of fatty acids. wikipedia.orgnih.gov It is plausible that the acetic acid side chain of the parent compound or a metabolite could be cleaved and subsequently activated to acetyl-CoA.
Phase II Conjugation: The carboxylic acid group is a target for Phase II conjugation reactions, most notably glucuronidation. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid to the drug molecule, forming a highly water-soluble acyl glucuronide conjugate that is readily excreted. acs.org This is a major elimination pathway for many drugs containing a carboxylic acid functional group.
Interaction with Cellular Metabolism: If the acetic acid portion of the molecule is released as free acetate (B1210297), it can be readily utilized by host cells. Acetate is converted to acetyl-CoA by the enzyme acetyl-CoA synthetase. wikipedia.org This acetyl-CoA can then participate in numerous metabolic processes. For instance, acetate derived from ethanol (B145695) metabolism is known to enter the citric acid cycle. mdpi.com Similarly, acetate from exogenous sources can influence lipid metabolism and glucose tolerance. nih.gov Therefore, the acetic acid moiety provides a direct link between the metabolism of the xenobiotic and the central energy and biosynthetic pathways of the host.
Analytical Research Methodologies for 2 Pyridin 4 Yl Ethylsulfanyl Acetic Acid Investigations
Advanced Chromatographic Separations (e.g., HPLC, GC, UPLC) for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental for separating "(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid" from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited technique for this non-volatile, polar compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing compounds of this nature. researchgate.netjchr.org A stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For "this compound," which contains both a basic pyridine (B92270) ring and an acidic carboxylic acid group, the pH of the mobile phase is a critical parameter for achieving good peak shape and retention. helixchrom.com A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jchr.orgajrconline.org Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. pensoft.net Detection is commonly achieved using a UV detector, as the pyridine ring possesses a strong chromophore. ajrconline.org
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of HPLC, utilizing smaller stationary phase particles (typically <2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times. mdpi.com The principles of separation are the same as in HPLC, but the higher pressure tolerance of UPLC systems enables the use of higher flow rates without sacrificing separation efficiency. mdpi.com This technique is advantageous for high-throughput screening and for resolving closely related impurities.
Gas Chromatography (GC): Gas chromatography is generally less suitable for the direct analysis of "this compound" due to the compound's low volatility and thermal lability. The carboxylic acid functional group would require derivatization (e.g., esterification) to convert it into a more volatile and thermally stable analogue before GC analysis. mdpi.com While possible, this adds a step to the sample preparation process. If derivatized, a GC system equipped with a mass spectrometry (GC-MS) detector could provide both quantitative data and structural information. mdpi.com
| Parameter | HPLC Conditions | UPLC Conditions |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) jchr.org | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile researchgate.net | Acetonitrile mdpi.com |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min jchr.org | 0.5 mL/min mdpi.com |
| Column Temperature | 30 °C pensoft.net | 40 °C |
| Detector | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 2 µL |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement, Structural Confirmation, and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of "this compound". Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. mdpi.com This high accuracy allows for the determination of the elemental formula of the parent compound and its fragments, as the measured mass is unique to a specific combination of atoms.
For "this compound" (C₉H₁₁NO₂S), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the compound's identity. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically forming the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. acs.org
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the isolated parent ion. The ion is fragmented, and the resulting product ions are analyzed to provide structural information. The fragmentation pattern serves as a molecular fingerprint, helping to confirm the connectivity of the atoms within the molecule. This technique is also vital for identifying potential metabolites, which may be formed through biotransformation processes such as oxidation of the sulfur atom or hydroxylation of the pyridine ring.
| Ion Type | Theoretical Exact Mass (m/z) | Information Gained |
|---|---|---|
| [M+H]⁺ | 198.0583 | Confirms elemental composition through accurate mass measurement of the protonated molecule. |
| [M+Na]⁺ | 220.0403 | Confirms molecular weight via sodium adduct formation. |
| [M-H]⁻ | 196.0438 | Confirms elemental composition through accurate mass measurement of the deprotonated molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. acs.org It provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm its structure.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The pyridine ring protons would appear as distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the two ethyl chains (-S-CH₂-CH₂-Py and -S-CH₂-COOH) would appear as triplets or singlets in the aliphatic region (typically δ 2.5-4.0 ppm), with their specific chemical shifts influenced by the adjacent sulfur, pyridine, and carboxyl groups.
¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the acetic acid group would be found far downfield (δ ~170-180 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ ~120-150 ppm), while the aliphatic carbons of the ethyl chains would be observed upfield.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the final structure.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine C2, C6 | ~8.5 (doublet) | ~150 |
| Pyridine C3, C5 | ~7.2 (doublet) | ~124 |
| Pyridine C4 | - | ~145 |
| Py-CH₂ | ~3.0 (triplet) | ~35 |
| S-CH₂ (ethyl) | ~2.8 (triplet) | ~32 |
| S-CH₂ (acetyl) | ~3.3 (singlet) | ~38 |
| COOH | ~11-12 (broad singlet) | ~172 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization
Spectroscopic methods like IR and UV-Vis provide complementary information to NMR and MS by identifying specific functional groups and chromophores within the molecule. acs.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For "this compound," a broad absorption band is expected between 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. nist.gov A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. researchgate.net Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). The pyridine ring in "this compound" acts as the primary chromophore. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* and n → π* transitions. rsc.orgresearchgate.net The exact position of the absorption maximum (λ_max) can be influenced by the solvent and the substituents on the ring. physchemres.org This technique is often used for quantitative analysis in conjunction with HPLC. nih.gov
| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Region |
|---|---|---|
| Infrared (IR) | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) nist.gov |
| Carboxylic Acid C=O Stretch | ~1700 cm⁻¹ (strong) researchgate.net | |
| Pyridine Ring C=C, C=N Stretches | 1400-1600 cm⁻¹ | |
| C-S Stretch | 600-800 cm⁻¹ (weak) | |
| UV-Visible (UV-Vis) | Pyridine Ring π → π | ~250-270 nm rsc.org |
| Pyridine Ring n → π | ~270-290 nm |
Future Research Directions and Translational Perspectives for 2 Pyridin 4 Yl Ethylsulfanyl Acetic Acid Research
Current Challenges in the Scientific Exploration and Development of (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid Analogues
The development of analogues of this compound is met with several scientific and technical hurdles that are common in the synthesis and study of thioethers and pyridine-containing compounds.
A primary challenge lies in the synthesis of the thioether linkage. Traditional methods for C–S bond formation often involve the use of thiols, which are notorious for their volatility, instability, and potent, unpleasant odors. taylorandfrancis.com This not only presents practical difficulties in a laboratory setting but also raises safety and environmental concerns. Transition-metal-catalyzed cross-coupling reactions are a common strategy to form aryl-substituted thioethers; however, these methods can suffer from drawbacks such as the cost of precious metal catalysts (e.g., palladium), the need for specific ligands, and the potential for catalyst contamination in the final products. thieme-connect.deresearchgate.net
Furthermore, the reactivity of the pyridine (B92270) nucleus can complicate synthetic routes. For instance, coupling reactions involving aminopyridines can be particularly challenging. nih.gov The nitrogen atom in the pyridine ring can coordinate with metal catalysts, potentially inhibiting their activity or leading to undesired side reactions. The electronic properties of the pyridine ring can also influence the reactivity of adjacent functional groups, requiring careful selection of reaction conditions and protecting group strategies.
Another significant challenge is the limited understanding of the structure-activity relationship (SAR) for this specific class of compounds. Without a clear biological target or a set of known activity data, the initial exploration is often broad and unfocused. Establishing robust and relevant biological assays to screen these compounds is a critical, non-trivial step that requires significant investment in biological and pharmacological research.
Emerging Research Avenues and Methodological Advancements Applicable to this Compound Class
Despite the challenges, numerous methodological advancements are paving the way for more efficient and systematic exploration of this compound analogues.
In the realm of synthesis, modern techniques are addressing the limitations of traditional thioether preparation. There is a growing trend towards using odorless, stable, and readily available sulfur sources, such as thiourea, as alternatives to volatile thiols. taylorandfrancis.com Additionally, research into C–S cross-coupling reactions is focusing on the use of more sustainable and earth-abundant metal catalysts, like nickel and copper, which offer lower costs and toxicity compared to palladium. researchgate.net Metal-free synthesis approaches are also gaining traction, further enhancing the sustainability and practicality of thioether preparation. researchgate.net
The most significant emerging avenue is the integration of computational chemistry and molecular modeling into the research pipeline. co-ac.com Techniques such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations can provide profound insights into the potential behavior of novel compounds before they are synthesized. nih.goveurasianjournals.com These computational methods can be used to:
Predict the binding modes and affinities of analogues to specific biological targets. nih.gov
Evaluate key physicochemical properties like water solubility, lipophilicity, and the potential to cross the blood-brain barrier. nih.gov
Identify which structural modifications are most likely to improve desired properties, thereby guiding a more rational and efficient synthetic effort. nih.goveurasianjournals.com
For pyridine-containing compounds specifically, computational tools have proven useful for predicting CNS penetration and avoiding potential cardiotoxicity, allowing for the early-stage selection of candidates with more favorable profiles. nih.gov
Potential for Analog Design and Optimization for Specific Research Applications
The structural features of this compound offer multiple points for modification, creating a vast chemical space for the design of analogues tailored to specific research applications. The systematic exploration of these modifications, guided by computational analysis and SAR studies, holds the key to unlocking the potential of this compound class. nih.gov
The pyridine ring is a primary site for optimization. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many biological systems. The substitution pattern on the ring can dramatically influence activity. For example, studies on other pyridine derivatives have shown that the presence and position of electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., halogens) can modulate biological effects. nih.govmdpi.com
The thioether linkage provides flexibility and can be modified by altering the length of the ethyl chain or by oxidizing the sulfur atom to a sulfoxide (B87167) or sulfone, which can change the polarity, geometry, and hydrogen bonding capacity of the molecule. The terminal acetic acid group provides a handle for forming salts or esters to modulate solubility and pharmacokinetic properties.
The table below outlines potential strategies for analog design and their expected impact on molecular properties, which could be prioritized for synthesis and testing in various research contexts, such as enzyme inhibition or receptor modulation.
| Structural Modification | Rationale / Goal | Potential Impact on Properties | Example Research Application |
| Substitution on Pyridine Ring | Modulate electronics, sterics, and target interactions. | Alter binding affinity, selectivity, and solubility. nih.gov | Kinase inhibitor development (targeting the ATP-binding pocket). |
| Alteration of Linker Length | Optimize spatial orientation for target binding. | Increase or decrease binding affinity and flexibility. | Probing the size and shape of a receptor binding site. |
| Oxidation of Sulfur Atom | Introduce hydrogen bond accepting capability. | Increase polarity and solubility; form new interactions. | Design of analogues with improved pharmacokinetic profiles. |
| Esterification of Carboxylic Acid | Mask polar group to improve cell permeability. | Increase lipophilicity and membrane transport. | Creation of prodrugs for improved cellular uptake. |
| Isosteric Replacement of Pyridine | Change core scaffold to explore new interactions. | Alter ADMET properties and intellectual property space. | Development of novel scaffolds for antibacterial agents. mdpi.com |
By leveraging these emerging synthetic and computational methodologies, researchers can overcome current challenges and systematically design and optimize analogues of this compound. This rational approach will accelerate the exploration of their biological activities and pave the way for their potential application in diverse areas of scientific research.
Q & A
Q. What are the optimal synthetic routes and purification methods for (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid?
The synthesis typically involves nucleophilic substitution between 4-(2-mercaptoethyl)pyridine and a bromo- or chloroacetic acid derivative. Reaction conditions such as anhydrous solvents (e.g., DMF or THF), inert atmospheres, and temperatures between 60–80°C improve yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity. Characterization by -NMR and -NMR confirms the thioether linkage, while mass spectrometry validates molecular weight .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be applied to characterize this compound?
- NMR : -NMR identifies pyridine ring protons (δ 8.5–7.5 ppm) and methylene groups adjacent to sulfur (δ 3.0–3.5 ppm). -NMR detects the carboxylic carbon (δ ~170 ppm) and pyridine carbons (δ 150–120 ppm).
- IR : Stretching vibrations for S–C (650–700 cm) and carboxylic O–H (2500–3300 cm) confirm functional groups.
- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement), single-crystal analysis resolves bond lengths (e.g., C–S ~1.81 Å) and intermolecular hydrogen bonds, critical for structural validation .
Q. What safety precautions are required when handling this compound?
The compound may cause skin/eye irritation (Category 4 acute toxicity per GHS). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with inert absorbents (e.g., sand) and disposal as hazardous waste .
Advanced Research Questions
Q. How can data contradictions between spectroscopic and crystallographic results be resolved?
Discrepancies in bond lengths or conformational isomers may arise due to dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Use DFT calculations (e.g., Gaussian09) to model solution-state conformers and compare with crystallographic data. Refinement with SHELXL using restraints for thermal parameters improves accuracy. Cross-validation via HPLC-MS ensures sample integrity .
Q. What role does this compound play in designing coordination polymers or metal-organic frameworks (MOFs)?
The pyridine and thioether groups act as bifunctional ligands. For example, coordination with Cu(II) or Zn(II) ions under solvothermal conditions (100–120°C in DMF/water) forms 1D or 2D polymers. Characterization via PXRD and TGA confirms framework stability, while luminescence studies assess potential sensor applications. Intermolecular π-π stacking (pyridine rings) and hydrogen bonding (carboxylic groups) stabilize the structure .
Q. What strategies mitigate side reactions during functionalization of the thioether group?
- Oxidation control : Avoid strong oxidants (e.g., HO) to prevent sulfoxide/sulfone formation. Use mild conditions (e.g., I in EtOH) for selective modifications.
- Protecting groups : Temporarily protect the carboxylic acid with methyl esters (via SOCl/MeOH) during alkylation/arylation of the sulfur atom. Deprotection with NaOH regenerates the acid .
Q. How does pH influence the compound’s reactivity in aqueous systems?
The carboxylic acid (pK ~2.6) deprotonates at physiological pH, forming a carboxylate anion that enhances solubility and metal-binding capacity. UV-Vis titration (200–400 nm) monitors protonation states, while potentiometric methods determine stability constants for metal complexes (e.g., log K for Cu(II) ~3.5) .
Methodological Considerations Table
Key Research Findings
- Structural Insights : The thioether group adopts a gauche conformation in the solid state, stabilizing intermolecular H-bonds between carboxylic acids and pyridine N atoms (distance: ~2.8 Å) .
- Applications : Demonstrates potential as a ligand for catalytic systems (e.g., Pd complexes in cross-coupling reactions) and as a pH-responsive component in drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
